

An In-depth Technical Guide to the Spectral Analysis of 4-(Diethoxymethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-(diethoxymethyl)benzaldehyde** (CAS No: 81172-89-6), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

4-(Diethoxymethyl)benzaldehyde, also known as terephthalaldehyde mono(diethyl acetal), is an aromatic compound with the chemical formula $C_{12}H_{16}O_3$. Its structure features a benzaldehyde core where the para-position is substituted with a diethoxymethyl group. This acetal group serves as a protecting group for a second aldehyde functionality, making this compound a versatile building block in the synthesis of more complex molecules. Accurate spectral analysis is crucial for confirming the identity and purity of this compound during its synthesis and subsequent reactions.

Spectral Data Presentation

The following sections present the available spectral data for **4-(diethoxymethyl)benzaldehyde** in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectral Data of **4-(Diethoxymethyl)benzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.0	s	1H	Aldehydic proton (-CHO)
7.8	d	2H	Aromatic protons (ortho to -CHO)
7.5	d	2H	Aromatic protons (ortho to -CH(OEt) ₂)
5.5	s	1H	Acetal proton (-CH(OEt) ₂)
3.5	q	4H	Methylene protons (-OCH ₂ CH ₃)
1.2	t	6H	Methyl protons (-OCH ₂ CH ₃)

Table 2: ^{13}C NMR Spectral Data of **4-(Diethoxymethyl)benzaldehyde**

Chemical Shift (δ) ppm	Assignment
192.0	Aldehydic carbon (-CHO)
143.0	Aromatic carbon (ipso, attached to -CH(OEt) ₂)
136.0	Aromatic carbon (ipso, attached to -CHO)
129.5	Aromatic carbons (ortho to -CHO)
127.0	Aromatic carbons (ortho to -CH(OEt) ₂)
101.0	Acetal carbon (-CH(OEt) ₂)
64.0	Methylene carbons (-OCH ₂ CH ₃)
15.0	Methyl carbons (-OCH ₂ CH ₃)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectral Data of **4-(Diethoxymethyl)benzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (aliphatic)
2870	Medium	C-H stretch (aldehydic)
1705	Strong	C=O stretch (aromatic aldehyde)
1610	Medium	C=C stretch (aromatic ring)
1210	Strong	C-O stretch (acetal)
1120	Strong	C-O stretch (acetal)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **4-(Diethoxymethyl)benzaldehyde**

m/z	Relative Intensity	Assignment
208	Moderate	$[M]^+$ (Molecular ion)
179	High	$[M - C_2H_5]^+$
163	High	$[M - OC_2H_5]^+$
135	Moderate	$[M - CH(OC_2H_5)_2]^+$
103	High	$[C_2H_5O=CH-OC_2H_5]^+$
77	Moderate	$[C_6H_5]^+$

Experimental Protocols

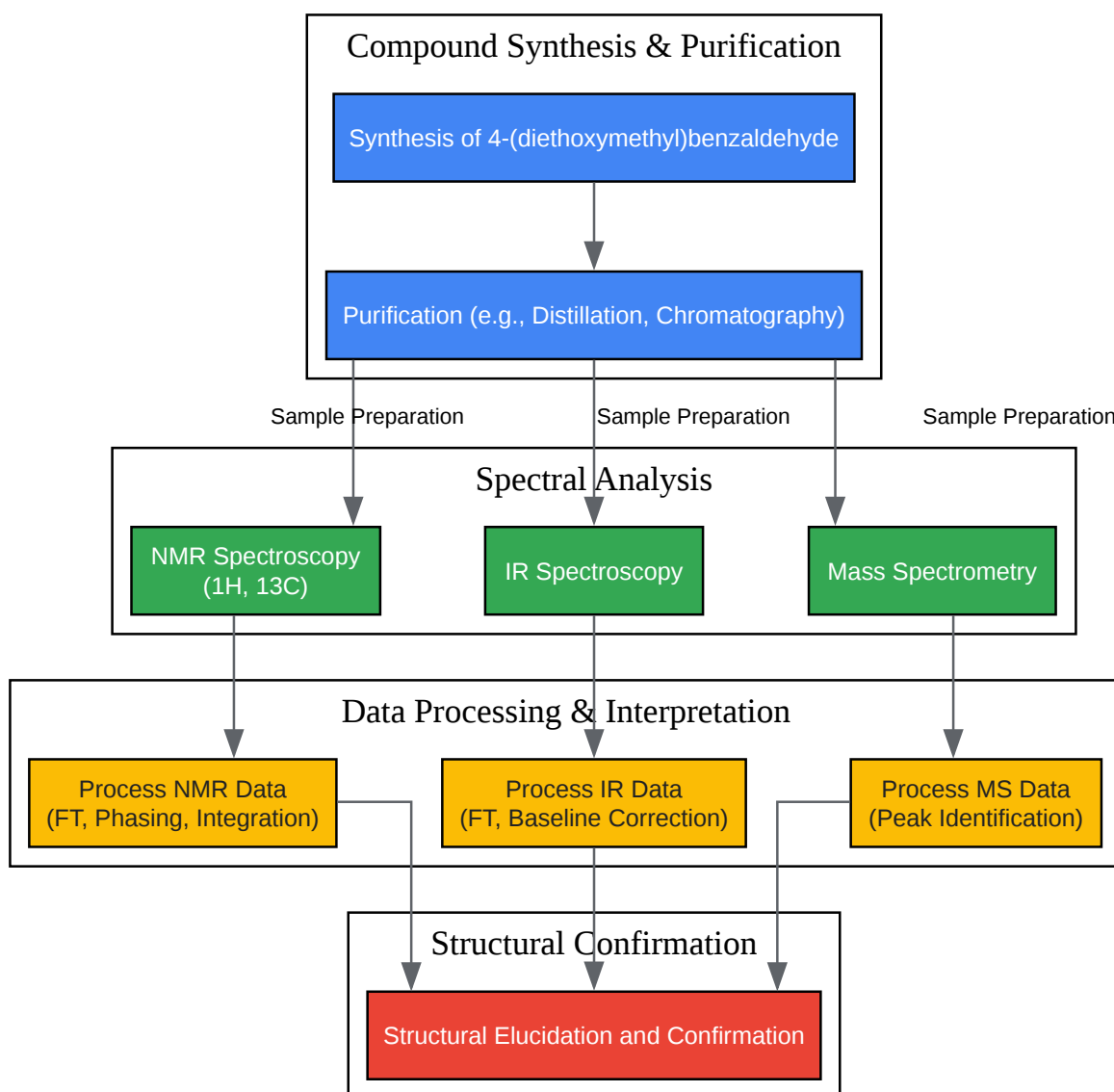
The following are detailed methodologies for the key experiments cited. These represent typical procedures for the spectral analysis of compounds like **4-(diethoxymethyl)benzaldehyde**.

- Sample Preparation: Approximately 10-20 mg of **4-(diethoxymethyl)benzaldehyde** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition:
 - For 1H NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. A longer acquisition time and a relaxation delay of 2-5 seconds are employed. Several hundred to a few thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
- **Sample Preparation:** A thin film of neat liquid **4-(diethoxymethyl)benzaldehyde** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is first recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a transmittance or absorbance spectrum via a Fourier transform. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).
- **Sample Preparation:** A dilute solution of **4-(diethoxymethyl)benzaldehyde** is prepared in a volatile organic solvent such as methanol or acetonitrile (typically around 1 mg/mL).
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of compound. The spectrometer can be coupled with a Gas Chromatograph (GC-MS) for separation and analysis.
- **Data Acquisition:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF).
 - **Mass Range:** A scan range of m/z 50-500 is typically used.
- **Data Processing:** The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of **4-(diethoxymethyl)benzaldehyde**.



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Workflow for Spectral Analysis

This guide provides essential spectral information and standardized protocols for the characterization of **4-(diethoxymethyl)benzaldehyde**. The presented data and methodologies

are intended to support the work of researchers and professionals in ensuring the quality and identity of this important chemical intermediate.

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